

Application Notes and Protocols for FY-56 (BMS-284756 / Garenoxacin)

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Compound of Interest

Compound Name: FY-56

Cat. No.: B15537817

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of **FY-56**, a des-F(6)-quinolone antibacterial agent. It is strongly indicated that **FY-56** is an alternative designation for BMS-284756, also known as Garenoxacin. All subsequent information is based on the properties and experimental data for BMS-284756/Garenoxacin.

Chemical Properties and Storage

BMS-284756 is a novel des-F(6) quinolone with a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[3][4]

Property	Value	Source
Synonyms	Garenoxacin, T-3811ME	[3][5]
Molecular Formula	C23H20F2N2O4	[6]
Molecular Weight	426.41 g/mol	[6]
CAS Number	194804-75-6	[6]
Appearance	White to beige powder	
Storage	Store lyophilized at -20°C, keep desiccated. In solution, store at -20°C and use within 1 month. Aliquot to avoid multiple freeze/thaw cycles.	[6]

Dissolution and Preparation of Stock Solutions

Proper dissolution is critical for accurate and reproducible experimental results. The solubility of BMS-284756 varies in different solvents.

Solubility Data:

Solvent	Solubility	Notes
Water	0.0232 mg/mL (low)	[7]
Water (warmed)	10 mg/mL	
DMSO	100 mg/mL	[1]

Protocol for Preparing a 100 mg/mL Stock Solution in DMSO:

- Materials:
 - BMS-284756 (FY-56) powder

- Anhydrous (hygroscopic) Dimethyl Sulfoxide (DMSO)
- Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)
- Vortex mixer
- Ultrasonic bath
- Procedure:
 1. Aseptically weigh the desired amount of BMS-284756 powder in a sterile tube.
 2. Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL. Note: The use of newly opened DMSO is recommended as it is hygroscopic and absorbed water can affect solubility.[\[1\]](#)
 3. Vortex the solution vigorously for 1-2 minutes.
 4. If the compound is not fully dissolved, place the tube in an ultrasonic bath until the solution is clear.[\[1\]](#)
 5. Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes.
 6. Store the aliquots at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[\[6\]](#)

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the minimum concentration of BMS-284756 that inhibits the visible growth of a bacterial strain.

Materials:

- Bacterial culture in logarithmic growth phase

- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- BMS-284756 stock solution (e.g., 100 mg/mL in DMSO)
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Prepare a serial two-fold dilution of the BMS-284756 stock solution in the appropriate growth medium in a 96-well plate. The final volume in each well should be 100 μ L.
- Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute the bacterial suspension to achieve a final concentration of 5×10^5 CFU/mL in each well after inoculation.
- Add 100 μ L of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.
- Include a positive control (bacteria with no drug) and a negative control (medium only) on each plate.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of BMS-284756 that shows no visible bacterial growth.

Quantitative Data (MIC90):

Bacterial Species	MIC90 (µg/mL)
Staphylococcus aureus (Ciprofloxacin-Resistant)	1
Streptococcus pneumoniae (Penicillin-Resistant)	0.06
Haemophilus influenzae	0.03
Escherichia coli	16
Pseudomonas aeruginosa	64
Gardnerella vaginalis	≤2

Note: MIC values can vary based on the specific strain and testing conditions.

In Vivo Efficacy in a Murine Pneumonia Model

This protocol outlines a general procedure to assess the in vivo efficacy of BMS-284756 in a mouse model of bacterial pneumonia.

Materials:

- Female BALB/c mice (or other appropriate strain)
- Bacterial pathogen (e.g., Streptococcus pneumoniae)
- BMS-284756 formulation for oral or subcutaneous administration
- Anesthetic
- Surgical tools for lung harvesting
- Phosphate-buffered saline (PBS)
- Homogenizer
- Agar plates for bacterial enumeration

Procedure:

- **Infection:** Anesthetize mice and intranasally inoculate with a pre-determined lethal or sublethal dose of the bacterial pathogen.
- **Treatment:** At a specified time post-infection (e.g., 18 hours), administer BMS-284756 orally or subcutaneously at various doses (e.g., 10 and 30 mg/kg).[1]
- **Monitoring:** Observe the mice for signs of illness and record survival rates over a defined period (e.g., 7-10 days).
- **Bacterial Load Determination:** At selected time points, euthanize a subset of mice from each treatment group. Aseptically remove the lungs and homogenize them in sterile PBS.
- **Perform serial dilutions** of the lung homogenates and plate on appropriate agar to enumerate the number of colony-forming units (CFU) per lung.
- **Data Analysis:** Compare the survival curves and lung bacterial loads between the treated and untreated (control) groups to determine the efficacy of BMS-284756.

Mechanism of Action

BMS-284756 is a quinolone antibiotic that targets bacterial DNA synthesis. Unlike many other quinolones, it lacks a fluorine atom at the C-6 position.[7][8] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. [3][4]

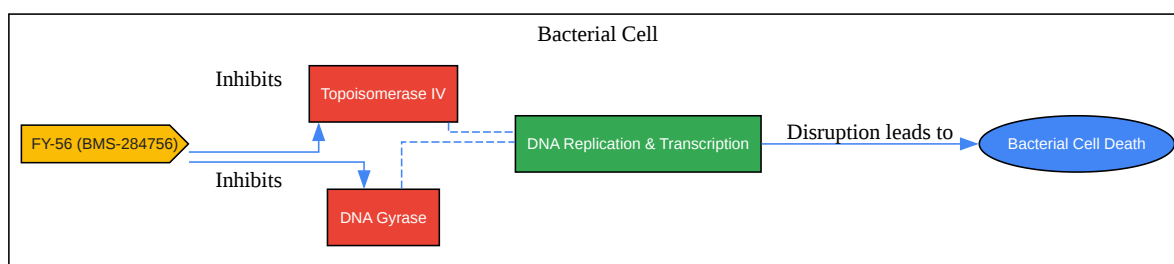
- **DNA Gyrase:** This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.
- **Topoisomerase IV:** This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

By inhibiting these enzymes, BMS-284756 disrupts DNA replication, leading to bacterial cell death.

Inhibition Data:

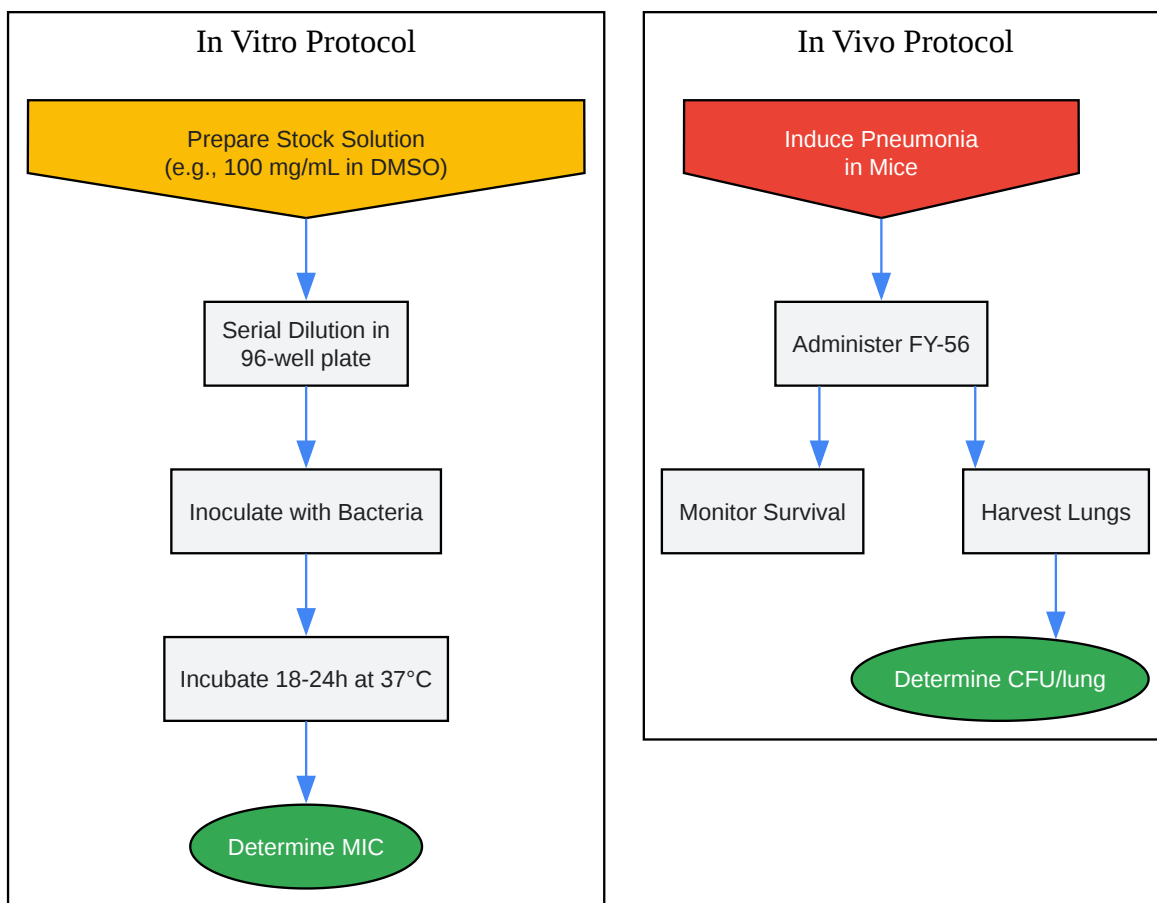
Enzyme	IC50 (µg/mL)
S. aureus Topoisomerase IV	1.25 - 2.5
S. aureus Gyrase	1.25

Visualizations



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Caption: Mechanism of action of **FY-56** (BMS-284756).



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Caption: General experimental workflows for **FY-56**.

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